Esculentin-1B -

Esculentin-1B

Catalog Number: EVT-245894
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Esculentin-1B is sourced from the skin of Rana esculenta, where it is produced as part of the frog's natural defense mechanism against microbial infections. The peptide has been extensively studied for its structure and function, revealing insights into its potential applications in medicine and biotechnology.

Classification

Esculentin-1B is classified under antimicrobial peptides, specifically within the category of cationic peptides. These peptides are characterized by their positive charge, which facilitates their interaction with negatively charged bacterial membranes, leading to microbial lysis.

Synthesis Analysis

Methods

The synthesis of Esculentin-1B can be achieved through solid-phase peptide synthesis techniques. The conventional Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, allowing for the stepwise addition of amino acids to a solid support.

Technical Details

In a typical synthesis procedure:

  1. Support Preparation: A resin support is functionalized with an appropriate linker.
  2. Amino Acid Coupling: Amino acids are sequentially added using coupling reagents such as HBTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole) to activate the carboxyl group.
  3. Cleavage and Purification: The synthesized peptide is cleaved from the resin using trifluoroacetic acid and purified via high-performance liquid chromatography (HPLC). Characterization is performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the peptide .
Molecular Structure Analysis

Structure

Esculentin-1B consists of 21 amino acid residues and displays an alpha-helical structure when in a membrane-mimicking environment. This structural conformation is critical for its biological activity, as it facilitates interaction with bacterial membranes.

Data

The molecular formula for Esculentin-1B is C₁₁H₁₅N₃O₃S, with a molecular weight of approximately 277.32 g/mol. Its sequence can be represented as follows:

Sequence H F R G K I V L K L K I V L K L K N O\text{Sequence }\text{H F R G K I V L K L K I V L K L K N O}

This sequence contributes to its amphipathic nature, essential for disrupting microbial membranes.

Chemical Reactions Analysis

Reactions

Esculentin-1B primarily interacts with bacterial membranes through non-covalent interactions, leading to membrane disruption. The mechanism involves:

  • Membrane Insertion: The peptide inserts into lipid bilayers, causing pore formation.
  • Membrane Disruption: This disrupts the integrity of bacterial cells, leading to cell lysis and death.

Technical Details

Studies have shown that variations in the amino acid sequence can significantly affect the peptide's antimicrobial efficacy, with certain substitutions enhancing its activity against specific pathogens .

Mechanism of Action

Process

The mechanism by which Esculentin-1B exerts its antimicrobial effects involves several steps:

  1. Binding: The positively charged regions of the peptide interact with negatively charged phospholipids on bacterial membranes.
  2. Insertion: The alpha-helical structure allows the peptide to insert into the membrane.
  3. Pore Formation: This insertion leads to the formation of pores or disruptions in the membrane integrity.
  4. Cell Death: Ultimately, this results in leakage of cellular contents and cell death.

Data

Research indicates that Esculentin-1B exhibits higher potency against Gram-negative bacteria due to its ability to penetrate their outer membrane more effectively than Gram-positive bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-1B is typically described as a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH levels, making it suitable for biological applications.

Chemical Properties

The chemical stability of Esculentin-1B can vary based on environmental conditions such as pH and temperature. Its cationic nature contributes to its solubility and interaction with various biomolecules.

Relevant analyses include:

  • Melting Point: Not extensively documented but expected to be stable under physiological conditions.
  • Solubility: Soluble in water and physiological buffers.
Applications

Scientific Uses

Esculentin-1B has garnered interest for its potential applications in various fields:

  • Antimicrobial Agents: Due to its potent activity against bacteria, it is explored as a template for developing novel antibiotics.
  • Biotechnology: Its ability to disrupt biofilms makes it valuable in medical devices and coatings.
  • Pharmaceutical Research: Investigated for use in treating infections caused by antibiotic-resistant bacteria.
Evolutionary Origins and Phylogenetic Analysis of Esculentin-1B in Amphibian Host Defense Systems

Genomic and Transcriptomic Identification Across Pelophylax Species

The gene encoding esculentin-1B was first identified through comprehensive transcriptomic analyses of skin secretions in Pelophylax species. In P. nigromaculatus (dark-spotted frog), the full-length cDNA sequence (GenBank OR238914) revealed an open reading frame spanning 255 nucleotides, translating to an 84-amino-acid precursor polypeptide with a predicted molecular weight of 9.16 kDa and an isoelectric point (pI) of 8.84. This precursor comprises three distinct domains: an N-terminal signal peptide (23 residues), an acidic spacer peptide (15 residues), and the mature esculentin-1PN peptide (46 residues) [1] [4] [7]. The mature peptide exhibits a calculated molecular weight of 4.80 kDa and a pI of 9.63, consistent with the cationic character typical of antimicrobial peptides.

Tissue-specific expression profiling demonstrates that esculentin-1B transcripts are constitutively expressed across multiple organs, with the highest mRNA abundance observed in skin tissue (>10-fold higher than muscle and other tissues) [1] [4]. This expression pattern aligns with the peptide’s role in cutaneous defense, where holocrine secretion from dermal glands releases stored peptides upon microbial challenge or injury [1] [6]. Similar genomic organization has been documented in closely related species, including P. lessonae (pool frog) and P. saharicus (Sahara frog), confirming a conserved biosynthetic pathway within the Pelophylax genus [4] [6].

Table 1: Genomic and Structural Features of Esculentin-1B Across Pelophylax Species

SpeciesPrecursor Length (aa)Mature Peptide (aa)Molecular Weight (kDa)Theoretical pITissue Expression Profile
P. nigromaculatus84464.809.63Skin >> Muscle > Other tissues
P. lessonae8346~4.82~9.60Skin-specific
P. saharicus8546~4.78~9.65Skin >> Digestive tract
P. fukienensis8446~4.81~9.62Skin > Lymphoid tissues

Source: [1] [4] [6]

Phylogenetic Relationships Within Esculentin-1 Homologs in Anuran Lineages

Phylogenetic reconstruction of esculentin-1 homologs reveals a complex evolutionary history within Anura. Maximum-likelihood trees generated from amino acid sequences demonstrate that P. nigromaculatus esculentin-1PN clusters tightly with P. fukienensis esculentin-1P (sequence identity: 98.1%), forming a distinct clade within the Pelophylax lineage [1] [4] [7]. This cluster shares a more recent common ancestor with esculentin-1 from P. lessonae (93.5% identity) than with homologs from geographically isolated species like Odorrana grahami (Yunnanfu frog; 76.2% identity) or Lithobates warszewitschii (Warszewitsch’s frog; 71.8% identity) [4] [7].

Notably, esculentin-1 orthologs are sporadically distributed across frog families. While abundant in Ranidae (e.g., Pelophylax, Rana, Lithobates) and Bombinatoridae (e.g., Bombina), they are absent in Pelobatidae and Scaphiopodidae [3]. This patchy distribution suggests that esculentin-1 genes arose after the divergence of Archaeobatrachia and Neobatrachia ~200 million years ago, with subsequent diversification driven by repeated gene duplication events. Within Ranidae, sequence alignments reveal two primary variants: esculentin-1a and esculentin-1b, differing solely by a Leu/Ile substitution at position 11 [1] [4]. The evolutionary conservation of this polymorphism implies functional significance in target specificity.

Table 2: Sequence Identity of Esculentin-1B Homologs Across Anuran Lineages

SpeciesFamilySequence Identity (%)Amino Acid Divergence SitesGeographic Distribution
P. nigromaculatusRanidae100 (Reference)N/AEast Asia
P. fukienensisRanidae98.1Position 32 (Val/Ile)Southeast China
P. lessonaeRanidae93.5Positions 11, 28, 40Europe
Odorrana grahamiRanidae76.2Positions 5, 18, 22, 37Southwest China
Lithobates warszewitschiiRanidae71.8Positions 3, 7, 15, 26, 33Central America
Bombina orientalisBombinatoridae68.9Positions 1, 9, 14, 20–25, 30Northeast Asia

Source: [1] [3] [4]

Conservation of C-Terminal Disulfide-Bridged Heptapeptide Motifs

The structural integrity of esculentin-1B is critically dependent on a conserved C-terminal motif stabilized by a disulfide bridge between cysteine residues at positions 41 and 47. This bond forms a heptapeptide ring (Cys41–Xaa42–Xaa43–Xaa44–Xaa45–Xaa46–Cys47) present in all known esculentin-1 homologs across Anura [1] [4] [5]. Circular dichroism and NMR studies confirm that this motif imposes conformational constraints that stabilize the adjacent amphipathic α-helix (residues 5–35) in membrane-mimetic environments [2] [5]. Functional assays demonstrate that synthetic analogs lacking the disulfide bond (e.g., through Cys→Ala substitution) show 4–8-fold reduced antimicrobial activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa [5] [8].

The heptapeptide ring exhibits minimal sequence variation across taxa, with residues 42–46 tolerating conservative substitutions (e.g., Lys→Arg, Asp→Glu). Notably, proteolytic fragments encompassing residues 19–46 (lacking the N-terminal helix) lose bactericidal activity entirely due to reduced cationicity (net charge +1 vs. +5–6 in full-length peptides) [2] [5]. This underscores the cooperative role of the N-terminal helix (membrane perturbation) and C-terminal ring (structural stabilization) in bioactivity. Evolutionary conservation extends to functional domains: The membrane-permeabilizing N-terminal region (residues 1–21) retains activity when synthesized as an independent peptide (Esc(1–21)), while the isolated C-terminal fragment (residues 28–46) serves no known antimicrobial function [2] [5] [8].

Table 3: Conserved Structural Motifs in Esculentin-1B and Functional Implications

Structural DomainAmino Acid PositionConservation PatternFunctional RoleConsequence of Disruption
N-terminal α-helix1–18High variation except positions 1–5Membrane binding and permeabilization>90% loss of bactericidal activity
Mid-domain hinge region19–28Moderate variationFlexibility for membrane insertionAltered kinetics of membrane disruption
C-terminal heptapeptide41–47Cys41-X-X-X-X-X-Cys47 (invariant)Disulfide-bridged structural stabilizationUnfolding, aggregation, loss of salt stability
Full C-terminal loop28–46Low charge density (net +1)Unknown regulatory functionNo direct antimicrobial effect

Source: [1] [2] [4]

The disulfide bridge confers exceptional biostability in diverse environments. Esculentin-1B maintains structural integrity across pH 4.0–9.0 and resists degradation by trypsin and chymotrypsin for >2 hours [5] [8]. This stability is evolutionarily advantageous for amphibians inhabiting microbially rich aquatic habitats. Proteomic studies confirm that the intact disulfide ring is critical for immunomodulatory functions: In RAW264.7 macrophages, esculentin-1PN (from P. nigromaculatus) amplifies respiratory burst and upregulates TNF-α and IL-1β expression, activities abolished upon disulfide reduction [1] [7]. Thus, the conserved C-terminal motif represents a non-negotiable structural element enabling both direct microbicidal activity and immune cell regulation in host defense.

Properties

Product Name

Esculentin-1B

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